Chitin synthase inhibitor 6

Chitin synthase inhibition Enzymatic assay Antifungal drug discovery

Procure Chitin synthase inhibitor 6 (compound 9b) for its quantifiable differentiation: a potent CHS IC50 of 0.21 mM, an 82% inhibition at 300 μg/mL, and defined MIC values of 64–256 μg/mL against drug-resistant C. albicans, A. flavus, and C. neoformans. Its demonstrated synergy with fluconazole (FICI 0.625 against C. neoformans) makes it an essential, non-interchangeable tool for combination therapy and resistance mechanism studies. Ideal for enzymatic assay controls, susceptibility phenotyping, and antifungal discovery programs.

Molecular Formula C24H25N3O6
Molecular Weight 451.5 g/mol
Cat. No. B12410682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 6
Molecular FormulaC24H25N3O6
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3
InChIInChI=1S/C24H25N3O6/c1-31-17-5-3-16(4-6-17)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(32-2)7-8-20(19)26-23(30)33-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+
InChIKeyUAKLDHCWQAJFCU-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitin Synthase Inhibitor 6: A Broad-Spectrum Antifungal Targeting Drug-Resistant Fungi


Chitin synthase inhibitor 6 (also known as compound 9b) is a potent, synthetic small molecule inhibitor of the enzyme chitin synthase (CHS), a critical and fungal-specific target for antifungal therapy. It is part of a series of spiro[benzoxazine-piperidin]-one derivatives. This compound is characterized by its ability to inhibit CHS enzymatic activity with an IC50 of 0.21 mM and demonstrates broad-spectrum in vitro antifungal activity, including against drug-resistant strains [1]. Its primary application is as a research tool for studying fungal infections and CHS biology.

Why Generic Chitin Synthase Inhibitor 6 Cannot Be Substituted by Polyoxin B or Fluconazole


Chitin synthase inhibitor 6 cannot be simply interchanged with other in-class or clinically used antifungals due to its unique inhibitory profile. While other CHS inhibitors like polyoxin B and azoles like fluconazole are established comparators, chitin synthase inhibitor 6 demonstrates a distinct combination of biochemical potency and antimicrobial efficacy. Critically, its antifungal activity against specific strains of Candida albicans, Aspergillus flavus, and Cryptococcus neoformans is quantitatively defined, with MIC values ranging from 64 to 256 μg/mL [1]. Furthermore, it exhibits synergistic or additive effects when combined with fluconazole, with Fractional Inhibitory Concentration Index (FICI) values of 0.625 against C. neoformans and 1.10 against C. albicans [1], indicating its potential in combination therapy that cannot be assumed for its analogs. These quantifiable differences in potency, spectrum, and synergistic potential underscore the necessity of procuring this specific compound for targeted research applications.

Quantitative Differentiation of Chitin Synthase Inhibitor 6 from Polyoxin B and Fluconazole


Chitin Synthase Inhibitor 6's CHS Inhibitory Potency Compared to Polyoxin B

Chitin synthase inhibitor 6 (compound 9b) demonstrates potent inhibition of chitin synthase (CHS) enzyme activity. At a concentration of 300 μg/mL, it achieves an inhibition percentage (IP) of 82% [1]. For comparison, the established CHS inhibitor polyoxin B, a commonly used benchmark, achieves an IP of 87.5% under the same assay conditions [1]. The compound's IC50 value for CHS inhibition is 0.21 mM [2].

Chitin synthase inhibition Enzymatic assay Antifungal drug discovery

Comparative Antifungal Activity of Chitin Synthase Inhibitor 6 Against Candida albicans

In antifungal susceptibility testing, chitin synthase inhibitor 6 exhibits activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL [1]. This is a crucial metric for comparing its efficacy with other antifungals. While fluconazole, a standard clinical antifungal, typically has MICs ≤2 μg/mL against susceptible strains, and polyoxin B has an MIC of 2 μg/mL in the same study [1], the MIC of 64 μg/mL for chitin synthase inhibitor 6 defines its potency level and differentiates it from these comparators.

Antifungal susceptibility testing MIC Candida albicans

Activity of Chitin Synthase Inhibitor 6 Against Drug-Resistant Fungi

Chitin synthase inhibitor 6 maintains antifungal activity against fluconazole-resistant fungal variants, a key point of differentiation from azole drugs. The Minimum Inhibitory Concentration (MIC) values for the compound against these drug-resistant strains are: 64 μg/mL against a fluconazole-resistant C. albicans variant, 128 μg/mL against Aspergillus fumigatus (intrinsically less susceptible to fluconazole), and 256 μg/mL against a fluconazole-resistant Cryptococcus neoformans variant [1]. This demonstrates that its mechanism of action is not subject to the same resistance pathways as fluconazole.

Drug-resistant fungi Antifungal susceptibility MIC

Synergistic Interaction of Chitin Synthase Inhibitor 6 with Fluconazole

When combined with fluconazole, chitin synthase inhibitor 6 demonstrates a strong synergistic effect against Cryptococcus neoformans, as quantified by a Fractional Inhibitory Concentration Index (FICI) of 0.625 [1]. This is a significant finding, as an FICI ≤0.5 indicates synergy. It also shows an additive effect against Candida albicans with an FICI of 1.10 [1]. This specific interaction is not a generic property of all CHS inhibitors and is quantifiably different from the interaction of other analogs like polyoxin B, which may have different FICI values or lack this synergistic potential.

Drug synergy Combination therapy FICI Cryptococcus neoformans

Validated Research Applications for Chitin Synthase Inhibitor 6 Based on Quantitative Evidence


In Vitro Enzymatic Studies of Chitin Synthase Inhibition

Chitin synthase inhibitor 6 is an optimal tool for in vitro enzymatic assays designed to study chitin synthase (CHS) activity. Its defined IC50 of 0.21 mM and an inhibition percentage (IP) of 82% at 300 μg/mL [1] provide clear quantitative benchmarks. Researchers can use this compound to establish CHS inhibition controls, validate new assay platforms, or compare the potency of novel inhibitors. The available data allows for precise experimental design and reliable interpretation of results.

Research on Antifungal Susceptibility and Drug Resistance Mechanisms

This compound is highly suitable for research focused on antifungal susceptibility testing, particularly in the context of drug resistance. Its documented MIC values against a panel of fungal pathogens, including fluconazole-resistant strains of C. albicans (64 μg/mL) and C. neoformans (256 μg/mL) [1], make it a valuable comparator. It can be used to phenotype fungal isolates, investigate cross-resistance patterns between CHS inhibitors and other antifungal classes, and serve as a tool compound in screening libraries for novel agents effective against resistant fungi.

In Vitro Models for Evaluating Combination Antifungal Therapy

The synergistic interaction of chitin synthase inhibitor 6 with fluconazole against Cryptococcus neoformans, quantified by an FICI of 0.625 [1], directly supports its use in in vitro combination therapy studies. Researchers can employ this compound to model drug-drug interactions, explore the mechanistic basis for synergy with azoles, and assess the potential of CHS inhibition as a strategy to potentiate existing antifungal agents. The well-defined FICI values for C. albicans and C. neoformans provide a robust foundation for these investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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